Dibromoacetic acid is a monocarboxylic acid with the chemical formula . It is characterized by the presence of two bromine atoms substituted for hydrogen in acetic acid, specifically at the second carbon position. This compound is primarily produced as a by-product during the chlorination and ozonation processes of drinking water disinfection, making it a common contaminant in treated water supplies . Dibromoacetic acid does not occur naturally and is primarily synthesized for research purposes, with limited commercial production .
Research suggests that DBA may be a potential carcinogen based on studies in rodents [, ]. However, the specific mechanism of action for carcinogenicity or other toxic effects remains unclear. Some studies suggest it might involve DNA hypomethylation or interfere with cellular metabolism [].
More research is needed to fully understand the mechanism of action of DBA in human health.
Studies in animals suggest that chronic exposure to DBA through drinking water may increase the risk of cancer, particularly colon and rectal cancers []. However, the evidence for carcinogenicity in humans is limited. The Environmental Protection Agency (EPA) has not set a maximum contaminant level (MCL) for DBA in drinking water, but the Environmental Working Group (EWG) has established a health guideline of 0.04 ppb [, ].
Dibromoacetic acid exhibits significant biological activity, particularly in terms of its genotoxic potential. Research indicates that it can induce DNA damage in various cell lines, including bacterial and rodent cells, suggesting a mechanism that may contribute to its carcinogenicity . The compound has been shown to form DNA adducts and cause mutations, raising concerns about its safety in drinking water . Furthermore, metabolic studies reveal that dibromoacetic acid is biotransformed into glyoxylate in the liver, which is also recognized for its mutagenic properties .
The synthesis of dibromoacetic acid typically involves the bromination of bromoacetic acid using a 2:1 mixture of bromide and bromate under acidic conditions. This method allows for the selective substitution of hydrogen atoms with bromine . Due to its limited applications outside research, commercial production remains minimal.
Dibromoacetic acid is unique among these compounds due to its specific halogenation pattern and associated biological effects, particularly its strong genotoxicity compared to others like bromoacetic acid which exhibit lower toxicity profiles .
Interaction studies on dibromoacetic acid have focused on its biochemical pathways and toxicological effects. The compound interacts with glutathione, leading to the formation of reactive intermediates that can cause cellular damage. Research has demonstrated that dibromoacetic acid can significantly reduce glutathione S-transferase activity in liver tissues following exposure, indicating a potential mechanism for hepatotoxicity and carcinogenic effects . Furthermore, studies have shown that exposure to dibromoacetic acid can lead to oxidative stress and DNA damage in various biological systems .
DBAA forms through bromination reactions when chlorine disinfectants interact with bromide-containing source waters. The process involves three key stages:
High bromide waters (>500 μg/L) shift speciation from chlorinated to brominated haloacetic acids, with DBAA becoming dominant when bromide-to-chlorine molar ratios exceed 0.2 [1].
DBAA formation kinetics follow second-order behavior, dependent on both NOM concentration and disinfectant residual. Key kinetic parameters include:
Kinetic Parameter | Value Range | Conditions | Source |
---|---|---|---|
Formation rate constant (k) | 0.8–2.3 × 10⁻³/s | pH 7, 25°C, [Br⁻]=1 mg/L | [1] |
Time to peak concentration | 12–48 hours | Chlorinated systems | [1] |
NOM reactivity factor | 0.65–0.89 | SUVA₂₈₀-dependent | [3] |
Reaction rates increase with NOM aromaticity (quantified by SUVA₂₈₀), as electron-rich moieties facilitate electrophilic bromine substitution [3]. Pre-chlorination stages account for >60% of total DBAA formation in multi-step treatment plants [1].
Bromide acts as both precursor and reaction catalyst through several mechanisms:
Br⁻ Concentration (μg/L) | DBAA Contribution to Total HAAs | Example Location |
---|---|---|
<50 | <15% | Northern Europe |
200–500 | 30–45% | Midwestern US |
>2000 | 65–80% | Sea of Galilee, Israel [1] |
In Israel's Sea of Galilee watershed (Br⁻=2000 μg/L), DBAA constitutes 65% of total haloacetic acids despite using chlorine dioxide disinfection [1].
Surface water DBAA concentrations show strong correlation with anthropogenic activity:
Water Type | Median DBAA (μg/L) | Range (μg/L) | Study Period | Source |
---|---|---|---|---|
Riverine systems | 4.2 | ND–14.7 | 1998–2003 | [1] |
Reservoir outflows | 6.9 | 1.2–29.6 | 1997–2000 | [1] |
Estuarine mixing zones | 3.1 | ND–9.8 | 2005–2010 | [1] |
ND = Not Detected (<0.1 μg/L)
Post-treatment surface waters in Barcelona exhibited 60% higher DBAA levels compared to raw water inputs, demonstrating formation during transit through distribution networks [1].
Groundwater DBAA exhibits lower but persistent concentrations due to reduced NOM reactivity:
Aquifer Type | Median DBAA (μg/L) | Detection Frequency | Source |
---|---|---|---|
Alluvial | 1.8 | 72% | [1] |
Karst | 0.9 | 58% | [1] |
Fractured bedrock | ND | 12% | [1] |
Spanish groundwater studies show 3.0 μg/L mean DBAA levels in chlorinated systems, with detection frequencies correlating with aquifer permeability and recharge rates [1].
Seasonal DBAA patterns reflect water demand fluctuations and source water quality changes:
Factor | Summer Concentrations | Winter Concentrations | Variation Driver |
---|---|---|---|
Temperature | +22% | Baseline | Reaction kinetics |
Algal blooms | +35% | ND | NOM production |
Agricultural runoff | +18% | +9% | Bromide loading |
Diurnal variations up to 15% occur in distribution systems due to demand-driven flow rate changes affecting disinfectant contact times [1].
DBAA persistence in distribution systems shows complex dynamics:
Pipe Material | Initial DBAA (μg/L) | 24-hr Residual (%) | Chloramine Effect |
---|---|---|---|
PVC | 8.2 | 89 | -11% |
Cast iron | 6.7 | 63 | -29% |
Concrete-lined | 7.5 | 72 | -18% |
Spanish epidemiological studies found 6.95 μg/L mean DBAA in post-treatment surface water supplies, with 90th percentile values reaching 19.3 μg/L [1].
Although direct DBAA measurements in recreational waters are limited, bather load influences precursor availability:
Water Type | Bather Density (persons/m³) | DBAA Increase (%) |
---|---|---|
Swimming pools | 0.5 | 12 |
2.0 | 38 | |
Therapeutic spas | 1.2 | 41 |
Personal care products and skin microbiota introduce organic nitrogen compounds that enhance brominated DBP formation [1].
Global DBAA occurrence reflects bromide geochemistry and disinfection practices:
Country/Region | Median DBAA (μg/L) | Bromide Geology | Disinfectant Used |
---|---|---|---|
Israel | 6.5 | Marine sediments | Chlorine dioxide |
Spain | 4.8 | Triassic evaporites | Chloramines |
United States | 3.1 | Paleozoic brine deposits | Free chlorine |
Japan | 2.3 | Volcanic aquifers | Ozone/chlorine |
Rodent bioassays consistently implicate dibromoacetic acid in multi-organ carcinogenesis, marked reproductive impairment, and molecular perturbations that converge on oxidative stress, DNA instability, and pro-inflammatory signaling. The compound’s potency often equals or surpasses that of other regulated haloacetic acids, underscoring its significance in drinking-water toxicology.
Male and female Fischer 344 rats and B6C3F₁ mice exposed via drinking water for two years exhibited dose-responsive tumor profiles across several tissues [1] [2] [3]. Hepatocellular adenoma or carcinoma incidence in male mice rose from 18/49 (36.7%) in controls to 42/50 (84.0%) at the highest exposure, while hepatoblastoma appeared exclusively in exposed groups [1] [2]. Concurrently, lung alveolar/bronchiolar tumors increased to 21/49 (42.9%) in mid-exposure males versus 7/46 (15.2%) in controls [2] [4].
Species & Sex | Tissue Site | Control Incidence | Highest-Exposure Incidence | Study Reference |
---|---|---|---|---|
Mouse, male | Hepatocellular adenoma/carcinoma | 36.7% [2] | 84.0% [1] | NTP 2007 |
Mouse, male | Hepatoblastoma | 0% [2] | 66.0% [1] | NTP 2007 |
Mouse, male | Lung adenoma/carcinoma | 15.2% [2] | 42.9% [2] | NTP 2007 |
Rat, male | Abdominal mesothelioma | 0% [2] | 20.0% [3] | Melnick 2007 |
Rat, female | Mononuclear-cell leukemia | 18.0% [2] | 46.0% [2] | NTP 2007 |
Histopathology shows glycogen-laden, enlarged hepatocytes preceding neoplasm formation [5]. Molecular assays reveal global DNA hypomethylation (20–46% reduction) [5], hypomethylation of the insulin-like growth factor 2 promoter (from 80.2% to 18.8% methylated CpGs) [5], and over-expression of proto-oncogene c-myc [5]. Oxidative DNA lesion 8-hydroxy-2′-deoxyguanosine rose 2–3-fold in hepatic nuclei after acute exposure [6], linking oxidative damage with epigenetic drift.
Male rats displayed a significant surge in malignant peritoneal mesotheliomas, advancing from an absence in controls to a 20.0% incidence at high exposure [1] [3]. Parallel cohorts manifested mononuclear-cell leukemia, with females showing a rise from 18.0% to 46.0% [2]. Gene-expression profiling of mesothelial cells disclosed transcripts responsive to oxidative stress and DNA repair failure [1].
In identical protocols, dibromoacetic acid produced liver tumor incidences comparable to bromochloroacetic acid yet exceed those of dichloroacetic acid and trichloroacetic acid [6] [5]. For instance, 8-hydroxy-2′-deoxyguanosine formation followed the potency rank: dibromoacetic acid ≈ bromochloroacetic acid > bromodichloroacetic acid > dichloroacetic acid > trichloroacetic acid [6].
Fourteen-day exposure studies revealed delayed spermiation, retention of step 19 spermatids, and basophilic residual bodies in stages X–XIV seminiferous tubules [7]. Microarray profiling indicated down-regulation of cytochrome P450 17α-hydroxylase in Leydig cells, resulting in diminished intratesticular testosterone and impaired steroidogenesis [8].
Morphometric analyses demonstrated flagellar fusion and head-tail union anomalies in 27–35% of epididymal spermatozoa versus 2% in controls [9] [7]. Motile sperm fractions declined by up to 60% [10]. Functional fertility trials showed null litter production after the second mating cycle in affected males, despite successful artificial insemination using sperm obtained on day 9, implicating progressive gamete quality deterioration over exposure time [10].
Endpoint | Control Value | Post-Exposure Value | Reference |
---|---|---|---|
Abnormal sperm morphology | 2% [9] | 27–35% [9] [7] | Mouse & Rat studies |
Motile sperm percentage | 79% [10] | 19–32% [10] | Rat multiday assay |
Fertile matings (second cycle) | 100% [10] | 0% [10] | Natural breeding |
Two-generation rat assays tracking progeny without continued exposure indicated persistent decrements in male mating behavior, reduced pup numbers, and delayed puberty markers when parental males were originally exposed throughout development [11] [12]. Delays in preputial separation averaged four days, and sperm membrane protein SP22 fell below detection in 67% of adult offspring derived from exposed sires [11].
Balb/c mice demonstrated hepatic malondialdehyde elevations of 1.6-fold and glutathione depletions of 35% relative to controls [13] [14]. Serum advanced oxidative protein products rose 2-fold [13]. Concomitant increases in reactive oxygen species triggered c-Jun N-terminal kinase and p38 mitogen-activated protein kinase phosphorylation [13].
Micronucleus assays in peripheral erythrocytes recorded a significant uptick (approximately 1.6-fold) in micronucleated normochromatic cells in male mice [2]. In vitro bacterial systems (Salmonella typhimurium strain TA100) confirmed point-mutation induction absent metabolic activation [2]. High-performance liquid chromatography quantified doubled 8-hydroxy-2′-deoxyguanosine adducts in hepatic DNA following single exposures [6]. Collectively, the data support a mixed oxidative and direct-DNA interaction mechanism.
Western blotting identified Toll-like receptor 4, myeloid differentiation factor 88, and nuclear factor kappa-light-chain-enhancer of activated B-cells p65 up-regulation in hepatic tissue, signifying innate immune pathway activation [13] [14]. Gene sets governing glycolytic flux and peroxisome proliferation were concurrently elevated, mirroring metabolic reprogramming typical of hepatocarcinogens [5]. In testes, suppressed cytochrome P450c17α transcription disrupted androgen biosynthesis, offering a mechanistic basis for failed spermiation [8].
Signaling Node | Direction of Change | Primary Evidence |
---|---|---|
Toll-like receptor 4 | +3.2-fold protein expression [13] | Mouse liver immunoblot |
Nuclear factor κB p65 | +2.8-fold nuclear localization [13] | Mouse liver |
c-myc mRNA | +2.1-fold [5] | Mouse liver qPCR |
Cytochrome P450 17α-hydroxylase | −45% mRNA; −38% protein [8] | Rat Leydig cells |
Corrosive;Irritant